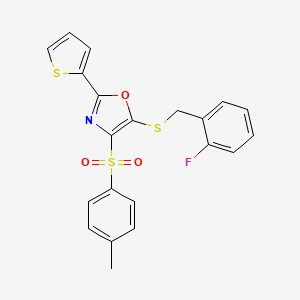
5-((2-Fluorobenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((2-Fluorobenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorobenzyl group, a thiophene ring, and a tosylated oxazole moiety
Métodos De Preparación
The synthesis of 5-((2-Fluorobenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorobenzyl Intermediate: The synthesis begins with the preparation of the 2-fluorobenzyl intermediate through halogenation and subsequent substitution reactions.
Thioether Formation: The 2-fluorobenzyl intermediate is then reacted with a thiol compound to form the thioether linkage.
Oxazole Ring Construction: The thiophene ring is introduced through a cyclization reaction, forming the oxazole ring.
Tosylation: The final step involves the tosylation of the oxazole ring to yield the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
5-((2-Fluorobenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the thioether bond.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group, with nucleophiles such as amines or alcohols, forming new derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-((2-Fluorobenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorobenzyl and thiophene moieties play crucial roles in its binding affinity and specificity. Additionally, the tosyl group can enhance the compound’s solubility and stability, facilitating its biological activity.
Comparación Con Compuestos Similares
When compared to similar compounds, 5-((2-Fluorobenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole stands out due to its unique combination of structural features. Similar compounds include:
5-((2-Chlorobenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole: This compound differs by having a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
5-((2-Methylbenzyl)thio)-2-(thiophen-2-yl)-4-tosyloxazole: The presence of a methyl group instead of a fluorine atom can influence the compound’s hydrophobicity and interaction with biological targets.
The uniqueness of this compound lies in its fluorine atom, which can enhance its metabolic stability and binding interactions in biological systems.
Propiedades
IUPAC Name |
5-[(2-fluorophenyl)methylsulfanyl]-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FNO3S3/c1-14-8-10-16(11-9-14)29(24,25)20-21(26-19(23-20)18-7-4-12-27-18)28-13-15-5-2-3-6-17(15)22/h2-12H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQLTDZQDZOEMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)SCC4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FNO3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














